molecular formula C25H22FN7O3 B2586261 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1171068-89-5

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide

Katalognummer B2586261
CAS-Nummer: 1171068-89-5
Molekulargewicht: 487.495
InChI-Schlüssel: BWZSDWOAGAKXNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide” is a type of 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine compound . It is related to the class of compounds known as 4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine and N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds .


Synthesis Analysis

These compounds, including the one you mentioned, have been synthesized for use as mTOR kinase and PI3 kinase inhibitors . The specific synthesis process for this compound is not detailed in the available resources.

Wissenschaftliche Forschungsanwendungen

Neuroinflammation Imaging and TSPO Ligands

A notable application of pyrazolo[1,5-a]pyrimidine derivatives, closely related to N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide, is their potential in neuroinflammation imaging. These compounds have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. Such derivatives exhibited subnanomolar affinity for TSPO, comparable to the parent molecule, and their potential as in vivo PET-radiotracers was confirmed through brain uptake and accumulation in rodent models of neuroinflammation (Damont et al., 2015).

Radiosynthesis and Imaging of TSPO

Further research into pyrazolo[1,5-a]pyrimidineacetamides, including compounds similar to the subject chemical, focused on their selective ligand properties for the translocator protein (18 kDa) and their application in positron emission tomography (PET) imaging. For instance, DPA-714, a compound within this series designed with a fluorine atom for fluorine-18 labeling, enables in vivo imaging using PET. The synthesis processes, including a one-step method fully automated on a robotic system, produced high-purity radioligands, opening avenues for detailed neuroimaging and exploration of neuroinflammatory conditions (Dollé et al., 2008).

Antimicrobial and Anticancer Potential

Compounds with a pyrazolo[3,4-d]pyrimidin-4-one base structure have shown promising antimicrobial and anticancer activities. Synthesis and biological evaluation of various derivatives have led to the discovery of new molecules with significant potential as antimicrobial agents and anticancer drugs, highlighting the versatility and therapeutic promise of these compounds in addressing critical health challenges (Bondock et al., 2008).

Antitumor Activity

The synthesis of new 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives has been explored for their antitumor activity against human breast adenocarcinoma cell lines. This research direction underscores the potential of pyrazolo[3,4-d]pyrimidine derivatives in contributing to the development of novel antitumor agents, further emphasizing the significance of these compounds in cancer research (El-Morsy et al., 2017).

Eigenschaften

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN7O3/c1-14-4-7-18(10-15(14)2)32-23-20(12-27-32)24(35)30-25(29-23)33-21(11-16(3)31-33)28-22(34)13-36-19-8-5-17(26)6-9-19/h4-12H,13H2,1-3H3,(H,28,34)(H,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZSDWOAGAKXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.